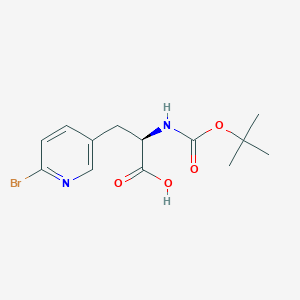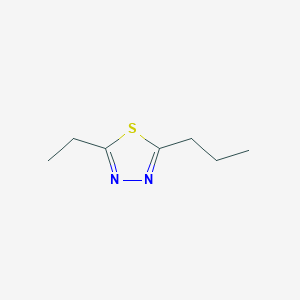
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is an organic compound that features a bromophenyl group attached to a triazole ring, which is further connected to a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Butenone Moiety: This step can involve aldol condensation reactions where an aldehyde reacts with a ketone under basic conditions to form the butenone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include oxides and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products vary depending on the nucleophile used, such as amines or thioethers.
Scientific Research Applications
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance binding affinity through hydrophobic interactions. The butenone moiety can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but lacks the triazole ring.
4-(2-Phenyl-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but lacks the bromine atom.
4-(2-(4-Chlorophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-(2-(4-Bromophenyl)-2H-1,2,3-triazol-4-yl)but-3-en-2-one is unique due to the presence of both the bromophenyl group and the triazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrN3O |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
(E)-4-[2-(4-bromophenyl)triazol-4-yl]but-3-en-2-one |
InChI |
InChI=1S/C12H10BrN3O/c1-9(17)2-5-11-8-14-16(15-11)12-6-3-10(13)4-7-12/h2-8H,1H3/b5-2+ |
InChI Key |
DXGGFXSZKIJROE-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=NN(N=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=O)C=CC1=NN(N=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
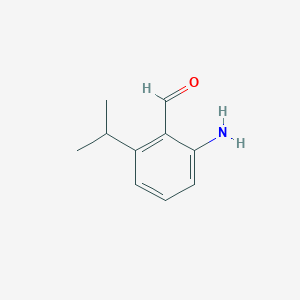
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
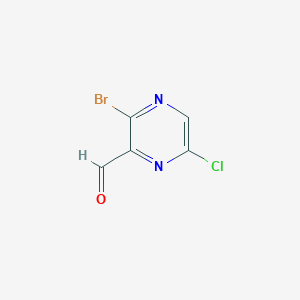
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)

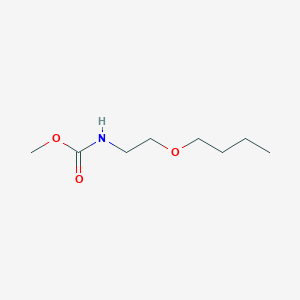
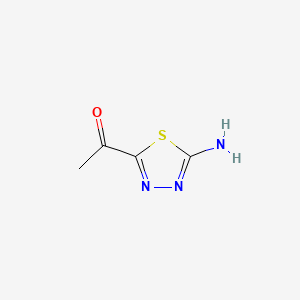
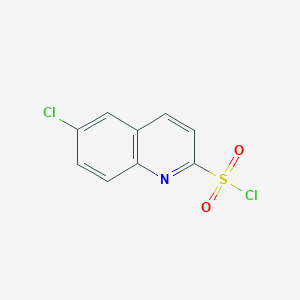
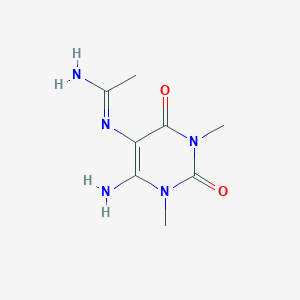
![5'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13117920.png)

